(2E)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal
Overview
Description
2-[(4-methylphenyl)hydrazinylidene]-3-oxo-3-pyridin-4-ylpropanal is a member of phenylhydrazines.
Biological Activity
The compound (2E)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal, also known by its CAS number 338414-03-2, is a hydrazone derivative that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H13N3O2, indicating the presence of a pyridine ring and a hydrazone moiety. The structural characteristics contribute to its biological activity, particularly in interactions with various biomolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can lead to inhibition or modulation of enzymatic activities, which is critical in various therapeutic contexts.
Inhibition of Enzymatic Activity
Research indicates that similar hydrazone derivatives can act as inhibitors for enzymes such as acetylcholinesterase (AChE), which plays a significant role in neurotransmission. The inhibition of AChE can lead to increased levels of acetylcholine, enhancing cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
Antimicrobial Properties
Studies have shown that hydrazone derivatives exhibit antimicrobial activity against various pathogens. The specific compound under discussion has not been extensively tested for antimicrobial properties in available literature; however, related compounds have demonstrated moderate to strong activity against bacteria and fungi. For instance, some derivatives have shown minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Potential
Hydrazones are often explored for their anticancer properties due to their ability to induce apoptosis in cancer cells. The compound's structural features may allow it to interact with DNA or inhibit tumor-promoting enzymes. Research into related compounds has indicated that they can inhibit cell proliferation in various cancer cell lines .
Case Studies and Research Findings
Properties
IUPAC Name |
(E)-3-hydroxy-2-[(4-methylphenyl)diazenyl]-1-pyridin-4-ylprop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-11-2-4-13(5-3-11)17-18-14(10-19)15(20)12-6-8-16-9-7-12/h2-10,19H,1H3/b14-10+,18-17? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFXYPNRBDJTDO-YECOALBKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC(=CO)C(=O)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N=N/C(=C/O)/C(=O)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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